molecular formula C12H11NO3 B15334461 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole

Katalognummer: B15334461
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: OTRIZBSLFHNTAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole is an organic compound that belongs to the class of isoxazoles This compound is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety attached to a methylisoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with a suitable isoxazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the isoxazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole is unique due to its specific combination of the dihydrobenzo[b][1,4]dioxin and methylisoxazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C12H11NO3

Molekulargewicht

217.22 g/mol

IUPAC-Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1,2-oxazole

InChI

InChI=1S/C12H11NO3/c1-8-6-11(16-13-8)9-2-3-10-12(7-9)15-5-4-14-10/h2-3,6-7H,4-5H2,1H3

InChI-Schlüssel

OTRIZBSLFHNTAN-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC(=C1)C2=CC3=C(C=C2)OCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.